molecular formula C16H24O10 B1581263 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate CAS No. 28140-37-6

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate

Cat. No.: B1581263
CAS No.: 28140-37-6
M. Wt: 376.36 g/mol
InChI Key: ULBLUAFHNLHIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate: is a chemical compound with the empirical formula C16H24O10 and a molecular weight of 376.36 g/mol . It is a derivative of mannose, a type of sugar, and is often used in various chemical and biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate typically involves the protection of the hydroxyl groups of mannose. The process begins with the formation of the ethoxyethylidene acetal, followed by acetylation of the remaining hydroxyl groups. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The ethoxyethylidene and acetyl groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-Tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-beta-D-mannopyranose
  • 1,2-O-(1-Ethoxyethylidene)-alpha-D-mannopyranose triacetate

Comparison

Compared to similar compounds, 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate is unique due to its specific stereochemistry and the presence of the ethoxyethylidene protecting group. This structural uniqueness can influence its reactivity and suitability for various applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

(6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLUAFHNLHIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950876
Record name 3,4,6-Tri-O-acetyl-1,2-O-(1-ethoxyethylidene)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28140-37-6
Record name NSC267968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,6-Tri-O-acetyl-1,2-O-(1-ethoxyethylidene)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate
Reactant of Route 2
Reactant of Route 2
1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate
Reactant of Route 3
Reactant of Route 3
1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate
Reactant of Route 4
Reactant of Route 4
1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate
Reactant of Route 5
Reactant of Route 5
1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate
Reactant of Route 6
Reactant of Route 6
1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.